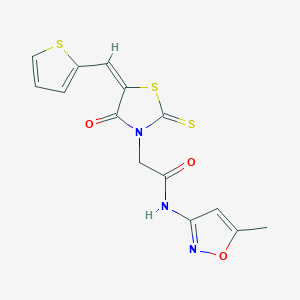
(E)-N-(5-methylisoxazol-3-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-methylisoxazol-3-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H11N3O3S3 and its molecular weight is 365.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-(5-methylisoxazol-3-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, and cytotoxic properties, supported by recent research findings.
Chemical Structure
The compound's structure can be broken down into several pharmacologically relevant moieties:
- 5-Methylisoxazole : Known for its role in enhancing the biological activity of various compounds.
- Thiazolidinone Ring : Associated with antimicrobial and antitumor properties.
- Thiophene Group : Enhances binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Research Findings
- Broad-Spectrum Activity : The compound exhibited activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.56 to 4.17 μM for certain strains .
- Comparison with Standard Antibiotics : In comparative studies, the compound's efficacy was found to surpass that of traditional antibiotics such as ampicillin and streptomycin against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| S. aureus | 0.56 | 1.99 |
| E. coli | 4.17 | 7.38 |
| L. monocytogenes | 3.69 | 7.38 |
Antitumor Activity
The compound has also shown promising antitumor properties in vitro.
Case Studies
- Cell Line Testing : In studies involving various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), the compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cells .
- Mechanism of Action : The antitumor activity is attributed to the inhibition of key enzymes involved in tumor progression, such as PI3Kα and GSK-3, which are critical in cancer cell survival and proliferation .
Cytotoxicity Assessment
The cytotoxic effects were evaluated using human embryonic kidney cells (HEK-293), revealing a selective toxicity profile that suggests therapeutic potential with manageable side effects.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | <10 |
| HepG2 | <10 |
| HEK-293 | >20 |
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S3/c1-8-5-11(16-20-8)15-12(18)7-17-13(19)10(23-14(17)21)6-9-3-2-4-22-9/h2-6H,7H2,1H3,(H,15,16,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGQMNLWLNKDN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














